Avvypwt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

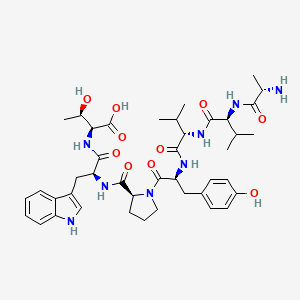

Sa formule chimique est C₄₂H₅₈N₈O₁₀ et sa masse moléculaire est de 834,97 Da . Ce composé est connu pour son activité biologique, en particulier dans le domaine de la neurobiologie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AVVYPWT implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés un à un de manière progressive, en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Chaque étape de couplage est suivie d'une étape de déprotection pour éliminer le groupe protecteur de l'acide aminé, permettant l'ajout du prochain acide aminé.

Méthodes de production industrielle

En milieu industriel, la production d'this compound peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines automatisent les étapes répétitives de la SPPS, augmentant l'efficacité et réduisant le risque d'erreur humaine. Après la synthèse, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (CLHP) pour obtenir le produit final avec une grande pureté.

Analyse Des Réactions Chimiques

Types de réactions

L'AVVYPWT peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane de l'this compound peut être oxydé pour former de la N-formylkynurénine.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en groupes thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres résidus pour créer des analogues de l'this compound.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés comme agents réducteurs.

Substitution : Des dérivés d'acides aminés avec des chaînes latérales différentes peuvent être utilisés dans le processus de SPPS pour créer des analogues substitués.

Principaux produits formés

Oxydation : N-formylkynurénine provenant de l'oxydation du tryptophane.

Réduction : Groupes thiols libres provenant de la réduction des ponts disulfures.

Substitution : Divers analogues de l'this compound avec des résidus d'acides aminés modifiés.

Applications De Recherche Scientifique

L'AVVYPWT a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la signalisation neuronale et la neuroprotection.

Médecine : Exploré pour des applications thérapeutiques potentielles dans les maladies neurodégénératives et la gestion de la douleur.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des récepteurs spécifiques dans le système nerveux. Il se lie et active les récepteurs des neuropeptides, ce qui conduit à la modulation des voies de signalisation intracellulaires. Cela peut entraîner divers effets physiologiques, tels que le soulagement de la douleur, la neuroprotection et la modulation de la libération de neurotransmetteurs. Les cibles moléculaires et les voies exactes impliquées dans ces effets sont encore à l'étude.

Mécanisme D'action

The mechanism of action of AVVYPWT involves its interaction with specific receptors in the nervous system. It binds to and activates neuropeptide receptors, leading to the modulation of intracellular signaling pathways. This can result in various physiological effects, such as pain relief, neuroprotection, and modulation of neurotransmitter release. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparaison Avec Des Composés Similaires

L'AVVYPWT peut être comparé à d'autres neuropeptides, tels que :

Substance P : Un autre neuropeptide impliqué dans la transmission de la douleur et l'inflammation.

Neuropeptide Y : Impliqué dans la régulation de l'appétit et des réponses au stress.

Endorphines : Des peptides qui agissent comme analgésiques naturels et améliorateurs de l'humeur.

Comparé à ces neuropeptides, l'this compound est unique en raison de sa séquence d'acides aminés spécifique et de ses applications thérapeutiques potentielles dans les maladies neurodégénératives et la gestion de la douleur.

Propriétés

Formule moléculaire |

C42H58N8O10 |

|---|---|

Poids moléculaire |

835.0 g/mol |

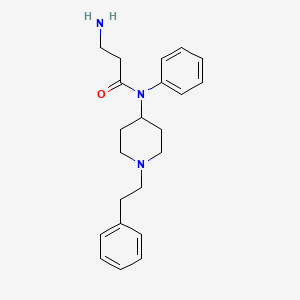

Nom IUPAC |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C42H58N8O10/c1-21(2)33(48-40(57)34(22(3)4)47-36(53)23(5)43)39(56)46-31(18-25-13-15-27(52)16-14-25)41(58)50-17-9-12-32(50)38(55)45-30(37(54)49-35(24(6)51)42(59)60)19-26-20-44-29-11-8-7-10-28(26)29/h7-8,10-11,13-16,20-24,30-35,44,51-52H,9,12,17-19,43H2,1-6H3,(H,45,55)(H,46,56)(H,47,53)(H,48,57)(H,49,54)(H,59,60)/t23-,24+,30-,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

JZZWLFSCHMSJQR-XXWLAZNXSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[2-[2-[3-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846642.png)

![(2E,4E,6Z)-7-[2-hexoxy-3,5-di(propan-2-yl)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B10846652.png)

![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)

![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)

![[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)